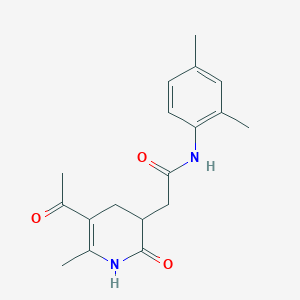
1-(2,2-Dichloroethenyl)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-二氯乙烯基)-4-硝基苯是一种有机化合物,其分子式为C8H5Cl2NO2。它是苯的衍生物,其中苯环分别在 1 和 4 位被 2,2-二氯乙烯基和硝基取代。
准备方法
合成路线和反应条件
1-(2,2-二氯乙烯基)-4-硝基苯的合成通常涉及在受控条件下,用合适的二氯乙烯化试剂与 4-硝基苄基氯反应。反应通常在碱(如碳酸钾)和溶剂(如二甲基甲酰胺(DMF))存在下于升高的温度下进行。反应通过亲核取代机理进行,形成所需产物。
工业生产方法
在工业规模上,1-(2,2-二氯乙烯基)-4-硝基苯的生产可以通过连续流工艺实现。该方法涉及使用填充床反应器,其中反应物连续进料,产物连续排出。这种方法可以更好地控制反应条件,提高产率并降低生产成本。
化学反应分析
反应类型
1-(2,2-二氯乙烯基)-4-硝基苯经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。
还原: 硝基的还原可以导致形成氨基衍生物。
取代: 二氯乙烯基可以与亲核试剂发生取代反应,导致形成各种取代产物。
常用试剂和条件
氧化: 常见的氧化剂包括在酸性条件下的高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂,如在钯催化剂 (Pd/C) 存在下的氢气 (H2) 或硼氢化钠 (NaBH4)。
取代: 胺、硫醇和醇等亲核试剂可以在碱性条件下与二氯乙烯基反应。
形成的主要产物
氧化: 羧酸和其他氧化衍生物。
还原: 氨基衍生物。
取代: 取决于所用亲核试剂的各种取代苯衍生物。
科学研究应用
1-(2,2-二氯乙烯基)-4-硝基苯在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于与酶抑制和蛋白质相互作用相关的研究。
工业: 用于生产农用化学品、染料和其他工业化学品。
作用机制
1-(2,2-二氯乙烯基)-4-硝基苯的作用机制涉及其与特定分子靶标的相互作用。硝基可以参与氧化还原反应,而二氯乙烯基可以发生亲核取代。这些相互作用会导致酶的抑制或细胞过程的破坏,具体取决于其使用的环境。
相似化合物的比较
类似化合物
- 1-(2,2-二氯乙烯基)-2-硝基苯
- 1-(2,2-二氯乙烯基)-3-硝基苯
- 1-(2,2-二氯乙烯基)-4-氨基苯
独特性
1-(2,2-二氯乙烯基)-4-硝基苯是独特的,因为硝基和二氯乙烯基在苯环上的特定位置。
属性
CAS 编号 |
5281-22-1 |
|---|---|
分子式 |
C8H5Cl2NO2 |
分子量 |
218.03 g/mol |
IUPAC 名称 |
1-(2,2-dichloroethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
InChI 键 |
GIXZGDQKZIIFRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C(Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
![N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11048840.png)
![8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11048845.png)
![4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048853.png)
![6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048861.png)

![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)
![4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone](/img/structure/B11048872.png)
![N,4-bis(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11048873.png)
![ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11048877.png)
![(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048878.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048879.png)
![3-tert-butyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11048881.png)
![2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11048882.png)
